

# 4-hydroxy-3-methylcyclohexan-1-one properties

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## Compound of Interest

Compound Name: 4-Hydroxy-3-methylcyclohexanone

Cat. No.: B1339868

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An In-depth Technical Guide to 4-hydroxy-3-methylcyclohexan-1-one

## Abstract

4-hydroxy-3-methylcyclohexan-1-one is a cyclic ketone and a member of the cyclohexanone family of organic compounds. Its structure, featuring both a hydroxyl and a methyl group on the cyclohexane ring, gives rise to multiple stereoisomers, each with potentially distinct chemical and physical properties. This document provides a comprehensive overview of the known properties, synthesis, and spectral characterization of 4-hydroxy-3-methylcyclohexan-1-one, with a focus on providing researchers and drug development professionals with a detailed technical resource.

## Molecular Structure and Nomenclature

The systematic IUPAC name for this compound is 4-hydroxy-3-methylcyclohexan-1-one. The molecule contains two stereocenters at positions 3 and 4 of the cyclohexane ring. This results in the existence of four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). These pairs of enantiomers can be grouped into two diastereomers: cis-4-hydroxy-3-methylcyclohexan-1-one and trans-4-hydroxy-3-methylcyclohexan-1-one. The stereochemistry significantly influences the compound's properties and reactivity.

## Physicochemical Properties

Quantitative data for 4-hydroxy-3-methylcyclohexan-1-one is primarily available through chemical databases, which often provide predicted values. Experimentally verified data is sparse in publicly accessible literature.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>12</sub> O <sub>2</sub>	PubChem
Molecular Weight	128.17 g/mol	PubChem
CAS Number	10457-79-1	PubChem
Predicted Boiling Point	235.9±23.0 °C (at 760 mmHg)	ChemSpider
Predicted Density	1.0±0.1 g/cm <sup>3</sup>	ChemSpider
Predicted pKa	14.49±0.20	ChemSpider
Predicted LogP	0.49±0.21	ChemSpider
Predicted Refractive Index	1.472	ChemSpider

## Spectroscopic Data

Detailed experimental spectroscopic data for 4-hydroxy-3-methylcyclohexan-1-one is not widely published. The following represents predicted spectral data, which is useful for general identification purposes.

Table 3.1: Predicted <sup>1</sup>H-NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Protons
~3.6 - 4.0	m	1H (-CHOH)
~2.0 - 2.6	m	4H (-CH <sub>2</sub> C=O, -CHCH <sub>3</sub> )
~1.5 - 2.0	m	3H (-CH <sub>2</sub> CHOH, -CH-)
~1.0	d	3H (-CH <sub>3</sub> )
~2.5 - 3.5	br s	1H (-OH)

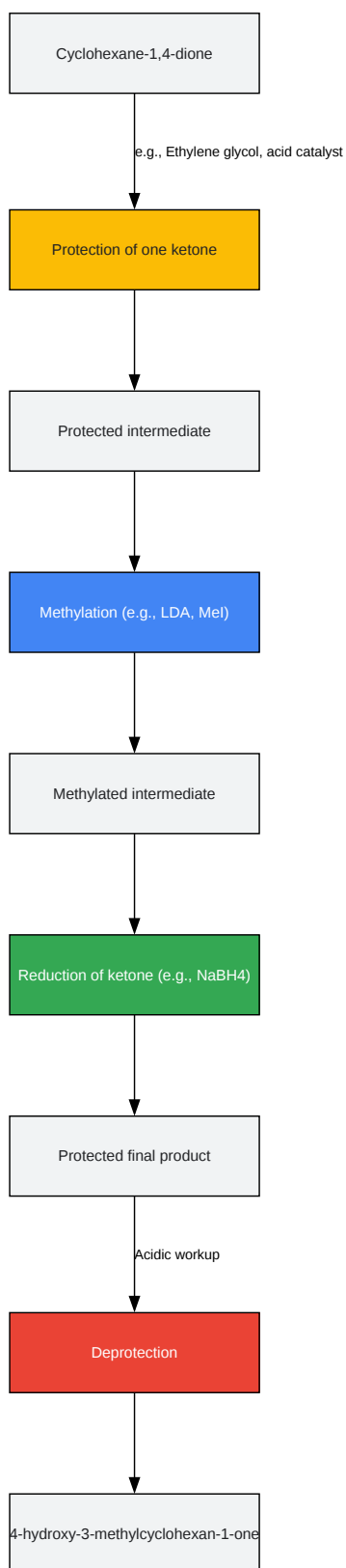
Table 3.2: Predicted <sup>13</sup>C-NMR Spectral Data

Chemical Shift (ppm)	Carbon
~210	C=O
~70	-CHOH
~40 - 50	-CH <sub>2</sub> C=O, -CHCH <sub>3</sub>
~30 - 40	-CH <sub>2</sub> CHOH
~15	-CH <sub>3</sub>

## Synthesis and Reactivity

One common route to synthesize substituted cyclohexanones involves the Robinson annulation. A potential synthetic pathway for 4-hydroxy-3-methylcyclohexan-1-one could start from a readily available precursor, followed by reduction and methylation steps.

A generalized workflow for a potential synthesis is outlined below. This represents a logical chemical relationship rather than a specific, cited experimental protocol.



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Caption: A potential synthetic workflow for 4-hydroxy-3-methylcyclohexan-1-one.

## Experimental Protocols

As specific experimental literature for the synthesis and characterization of this exact molecule is not readily available, a generalized protocol for a key reaction step is provided below as an example.

### General Protocol for Sodium Borohydride Reduction of a Cyclic Ketone:

- **Dissolution:** The starting ketone (1.0 eq) is dissolved in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer. The solution is cooled to 0 °C in an ice bath.
- **Reagent Addition:** Sodium borohydride ( $\text{NaBH}_4$ , ~1.1 to 1.5 eq) is added portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5-10 °C.
- **Reaction:** The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 2-4 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).
- **Quenching:** Upon completion, the reaction is carefully quenched by the slow addition of a weak acid, such as 1 M HCl or saturated ammonium chloride solution, until the effervescence ceases.
- **Extraction:** The aqueous layer is extracted three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- **Workup:** The combined organic layers are washed with brine, dried over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ) or magnesium sulfate ( $\text{MgSO}_4$ ), filtered, and concentrated under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude alcohol is purified by flash column chromatography on silica gel to yield the final product.

## Biological Activity and Applications

There is limited specific information in peer-reviewed literature regarding the biological activity or drug development applications of 4-hydroxy-3-methylcyclohexan-1-one itself. However, the

cyclohexanone core is a common scaffold in medicinal chemistry and natural products. Compounds with this basic structure are explored for a variety of therapeutic targets, and this molecule could serve as a valuable chiral building block for the synthesis of more complex bioactive molecules.

## Conclusion

4-hydroxy-3-methylcyclohexan-1-one is a simple, chiral organic molecule whose properties are primarily documented in chemical databases through computational predictions. While it serves as an interesting model for stereochemical analysis and a potential building block in organic synthesis, a significant gap exists in the literature regarding its experimentally verified physicochemical properties, detailed spectroscopic analysis, and potential biological applications. Further research is warranted to fully characterize the various stereoisomers of this compound and explore their utility in synthetic and medicinal chemistry.

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